tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
CAS No.: 1706438-41-6
Cat. No.: VC2736298
Molecular Formula: C22H34N2O3
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706438-41-6 |
|---|---|
| Molecular Formula | C22H34N2O3 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | tert-butyl 9-benzyl-5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate |
| Standard InChI | InChI=1S/C22H34N2O3/c1-21(2,3)27-20(26)24-14-11-22(19(16-24)17-25)9-12-23(13-10-22)15-18-7-5-4-6-8-18/h4-8,19,25H,9-17H2,1-3H3 |
| Standard InChI Key | YAORWXSGGQJXRX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO |
Introduction
Chemical Identity and Structure
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate belongs to the diazaspiro compound family, featuring a spirocyclic structure with specific functional groups. The compound's key identifiers and structural characteristics are detailed below:
Basic Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 1706438-41-6 |
| Molecular Formula | C₂₂H₃₄N₂O₃ |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | tert-butyl 9-benzyl-5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO |
| Standard InChI | InChI=1S/C22H34N2O3/c1-21(2,3)27-20(26)24-14-11-22(19(16-24)17-25)9-12-23(13-10-22)15-18-7-5-4-6-8-18/h4-8,19,25H,9-17H2,1-3H3 |
| Standard InChIKey | YAORWXSGGQJXRX-UHFFFAOYSA-N |
The compound features several key structural elements:
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A diazaspiro[5.5]undecane core structure
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A tert-butoxycarbonyl (Boc) protecting group on one nitrogen
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A benzyl substituent on the other nitrogen
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A hydroxymethyl group at position 1
Structural Features
The molecule contains:
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Two nitrogen atoms in a spirocyclic arrangement
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Three oxygen atoms (one in the hydroxyl group and two in the carboxylate)
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A benzene ring attached via a methylene linker
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A tert-butyl ester moiety
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A primary alcohol functionality
The diazaspiro[5.5]undecane scaffold serves as the central structural element, providing a rigid three-dimensional framework that can be strategically functionalized for various applications .
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate determine its handling characteristics and potential applications.
Physical Properties
The compound is typically available as a solid at room temperature. Specific physical properties include:
Chemical Reactivity
Based on its functional groups, the compound exhibits several reactive sites:
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The primary alcohol (hydroxymethyl) group can participate in oxidation, esterification, and other transformations typical of alcohols
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The tert-butoxycarbonyl (Boc) group is acid-labile and can be cleaved under acidic conditions
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The benzyl group on the nitrogen can potentially be removed via hydrogenolysis
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The spirocyclic core structure provides conformational rigidity
The presence of these reactive groups makes the compound versatile for chemical modifications in synthesis pathways .
Synthesis and Preparation
The synthesis of tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps starting from simpler precursors.
Related Precursors
A key intermediate in the synthesis is likely tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2), which serves as the core scaffold for further functionalization .
Applications in Research and Development
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in chemical and pharmaceutical research.
Building Block in Medicinal Chemistry
The compound serves as a valuable building block for medicinal chemistry applications:
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Provides a rigid, three-dimensional scaffold for drug design
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Offers multiple sites for functionalization
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Contains pharmacologically relevant structural features
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Enables the exploration of structure-activity relationships (SAR) in drug discovery
Applications in GABA Receptor Research
Related compounds in the 3,9-diazaspiro[5.5]undecane series have been investigated for their activity on GABA receptors, suggesting potential applications in neurological research:
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Compounds in this class have shown binding to high-affinity extrasynaptic GABA receptors
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Structure-activity relationship studies have explored the importance of various substituents
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Some analogs have exhibited submicromolar binding affinities
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The spirocyclic structure provides a framework for modulating receptor interactions
The hydroxymethyl and benzyl substituents may play crucial roles in determining biological activity and receptor selectivity for compounds in this structural class.
| Hazard Type | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity | Category 3 (Respiratory system, single exposure) |
The compound carries warning hazard statements:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Measures
The following precautions are recommended when handling this compound:
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Avoid breathing dust/fume/gas/mist/vapors/spray
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Wash skin thoroughly after handling
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Use only outdoors or in a well-ventilated area
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Wear protective gloves/protective clothing/eye protection/face protection
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In case of skin contact, wash with plenty of soap and water
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If inhaled, remove to fresh air and keep at rest
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If eye contact occurs, rinse cautiously with water for several minutes and remove contact lenses if present
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Store in a well-ventilated place with container tightly closed
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Store locked up
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Dispose of contents/container according to local regulations
| Supplier | Product ID | Purity | Package Sizes |
|---|---|---|---|
| ChemDiv | BB58-1669 | Not specified | From 1 mg |
| Vulcanchem | VC2736298 | Not specified | Research quantities |
| AK Scientific | 4583EB | 95% | Research quantities |
ChemDiv offers the compound in various formats:
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Glass vials (4ml Glass Vials VWR #97047-678)
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96-tube racks (Matrix #4247 96-well 1.4ml sealed with capmats)
Supply Chain and Ordering Information
Typical delivery options include:
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Express services (UPS, WC)
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1-2 days for small orders
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2-4 weeks for larger selections
Delivery formats generally include:
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0.5-50 mg of dry powder sample in single glass vials
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DMSO solutions (frozen 10μl-250μl@10mM in 96 and 384 formats)
Custom synthesis services are also available for larger quantities or specialized requirements .
Structural Relationships and Analogs
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate belongs to a broader family of diazaspiro compounds with various biological activities.
Related Compounds
Several structurally related compounds have been reported:
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tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2) - A precursor lacking the benzyl and hydroxymethyl substituents
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tert-Butyl 9-(3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate - A related compound with different N-substituents
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Various other 3,9-diazaspiro[5.5]undecane derivatives with different functional groups
Structure-Activity Relationships
Structure-activity relationship studies of related compounds have revealed:
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Electron-donating substituents in meta or para positions on aromatic rings can improve binding affinity
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Polar substituents may enhance interaction with specific receptor binding sites
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The diazaspiro core provides a rigid framework that influences receptor binding characteristics
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Modifications at specific positions can significantly alter biological activity profiles
These relationships suggest that tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate may possess unique properties based on its specific substitution pattern.
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